4-Methyl-2-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]pyrazole-3-carboxylic acid
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Description
Molecular Structure Analysis
The molecular structure of this compound is complex, with key residues that define the inhibitor pocket including EZH2 SET domain Tyr661, Phe665, Tyr658, and Phe686, the EZH2 SAL region Tyr111 and Met110, and EED residues His213 and Asp237 .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 340.4 g/mol, a topological polar surface area of 108 Ų, and a complexity of 444 .Scientific Research Applications
Synthesis of Heterocyclic Compounds
One notable application involves the synthesis and characterization of novel methyl 3- and 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates developed as heterocyclic amino acids. These compounds are synthesized for use as achiral and chiral building blocks in medicinal chemistry, showcasing the compound's role in the construction of complex molecular architectures with potential biological activities (Matulevičiūtė et al., 2021).
Aurora Kinase Inhibition for Cancer Treatment
Another significant application is related to its use in the development of Aurora kinase inhibitors. Although not the exact compound mentioned, related pyrazole derivatives have been shown to inhibit Aurora A kinase, suggesting potential utility in cancer therapy through the inhibition of cell proliferation and tumor growth (ロバート ヘンリー,ジェームズ, 2006).
Antimicrobial Activity
Thiazolo[3, 2]pyridines containing pyrazolyl moieties synthesized from pyrazole derivatives have been evaluated for antimicrobial activities. This highlights the potential of the compound and its derivatives in contributing to the development of new antimicrobial agents, addressing the growing concern of antibiotic resistance (El-Emary et al., 2005).
Solid Form Selection for Pharmaceutical Development
The compound's derivatives have also been studied for their solid-state characteristics, such as in the selection of stable solid forms for pharmaceutical development. This research underscores the importance of understanding the physical properties of pharmaceutical compounds for their development into stable and effective drug formulations (Kojima et al., 2008).
Properties
IUPAC Name |
4-methyl-2-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]pyrazole-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O4/c1-10-8-16-18(12(10)13(19)20)11-6-5-7-17(9-11)14(21)22-15(2,3)4/h8,11H,5-7,9H2,1-4H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYTVISSNWZUDKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1)C2CCCN(C2)C(=O)OC(C)(C)C)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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